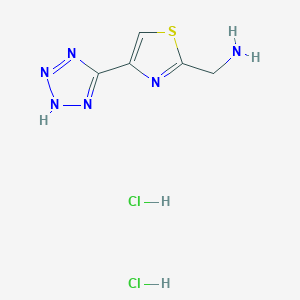(4-(2H-Tetrazol-5-yl)thiazol-2-yl)methanamine dihydrochloride
CAS No.: 2138518-26-8
Cat. No.: VC4514420
Molecular Formula: C5H8Cl2N6S
Molecular Weight: 255.12
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2138518-26-8 |
|---|---|
| Molecular Formula | C5H8Cl2N6S |
| Molecular Weight | 255.12 |
| IUPAC Name | [4-(2H-tetrazol-5-yl)-1,3-thiazol-2-yl]methanamine;dihydrochloride |
| Standard InChI | InChI=1S/C5H6N6S.2ClH/c6-1-4-7-3(2-12-4)5-8-10-11-9-5;;/h2H,1,6H2,(H,8,9,10,11);2*1H |
| Standard InChI Key | OYCWARZARVMFJE-UHFFFAOYSA-N |
| SMILES | C1=C(N=C(S1)CN)C2=NNN=N2.Cl.Cl |
Introduction
Potential Applications
While specific applications of (4-(2H-Tetrazol-5-yl)thiazol-2-yl)methanamine dihydrochloride are not extensively documented, tetrazole derivatives have shown promise in various fields:
-
Pharmaceuticals: Tetrazoles are known for their antimicrobial, anticancer, and antiparasitic activities . They have been explored as potential antagonists for certain receptors and as chemotherapeutic agents.
-
Biological Buffers: The compound is noted as a non-ionic organic buffering agent suitable for cell cultures, maintaining a pH range of 6 to 8.5 .
Antimicrobial and Anticancer Activities
Tetrazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer properties. For instance, certain tetrazoloquinazoline derivatives have shown significant antimicrobial activity against Escherichia coli and Staphylococcus aureus . Additionally, tetrazole compounds have demonstrated anticancer activity, with some derivatives being effective against liver carcinoma and lung adenocarcinoma cell lines .
Buffering Applications
In biological research, maintaining a stable pH environment is crucial for cell culture experiments. (4-(2H-Tetrazol-5-yl)thiazol-2-yl)methanamine dihydrochloride is noted for its use as a buffering agent in cell cultures, providing a stable pH range between 6 and 8.5 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume